molecular formula C23H25N5O2 B2643836 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396686-55-7

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2643836
CAS No.: 1396686-55-7
M. Wt: 403.486
InChI Key: ZWMQDVBVKDNDDV-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its triazole core.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent attachment of the various substituents. Common synthetic routes may involve:

    Cycloaddition Reaction: The formation of the triazole ring can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step often involves the amidation of the triazole derivative with 2-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole core is particularly noteworthy for its versatility in medicinal chemistry applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-30-20-13-6-5-12-19(20)28-22(18-11-7-8-15-24-18)21(26-27-28)23(29)25-16-14-17-9-3-2-4-10-17/h5-9,11-13,15H,2-4,10,14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQDVBVKDNDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CCCCC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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